N-(2-fluorophenyl)benzene-1,4-disulfonamide
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Overview
Description
N-(2-fluorophenyl)benzene-1,4-disulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antiviral, antitubercular, and anticancer properties
Mechanism of Action
Target of Action
N-(2-fluorophenyl)benzene-1,4-disulfonamide, also known as N-(2-fluorophenyl)-1,4-benzenedisulfonamide, is a complex compound with potential therapeutic applications. Similar compounds, such as benzene-1,4-disulfonamides, have been reported to inhibit oxidative phosphorylation (oxphos), a key metabolic pathway in cells .
Mode of Action
The exact mode of action of this compound remains to be fully elucidated. It’s suggested that similar compounds inhibit the function of complex i, a key component of the oxphos pathway . This inhibition results in a decrease in adenosine triphosphate (ATP) production, which can lead to significant cytotoxicity .
Biochemical Pathways
The compound is believed to affect the OXPHOS pathway, which is crucial for aerobic metabolism . By inhibiting complex I, the compound disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production . This can have downstream effects on numerous cellular processes that rely on ATP for energy.
Result of Action
The inhibition of ATP production by this compound can lead to significant cytotoxicity . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain cancers that are dependent on aerobic metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was discovered in a phenotypic screen selective for cytotoxicity in a galactose-containing medium . This suggests that the compound’s action may be influenced by the presence of certain sugars in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 2-fluoroaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(2-fluorophenyl)benzene-1,4-disulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)benzene-1,4-disulfonamide
- N-(2-bromophenyl)benzene-1,4-disulfonamide
- N-(2-methylphenyl)benzene-1,4-disulfonamide
Uniqueness
N-(2-fluorophenyl)benzene-1,4-disulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-N-(2-fluorophenyl)benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S2/c13-11-3-1-2-4-12(11)15-21(18,19)10-7-5-9(6-8-10)20(14,16)17/h1-8,15H,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMIRGASZIOYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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